N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. The use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, is also prevalent in the industrial synthesis of pyrazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a kinase inhibitor.
Uniqueness
N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds .
Properties
CAS No. |
91978-25-5 |
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Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-12-15-10(8)14-7(2)13-9/h6H,3-5H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
XSEQDZWYOLTNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1C=NN2)C |
Origin of Product |
United States |
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